molecular formula C7H9BrN2OS B13328741 3-Amino-3-(4-bromothiophen-3-yl)propanamide

3-Amino-3-(4-bromothiophen-3-yl)propanamide

Cat. No.: B13328741
M. Wt: 249.13 g/mol
InChI Key: SNGWIPALYCLVKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromothiophen-3-yl)propanamide typically involves the bromination of thiophene followed by the introduction of an amino group and a propanamide moiety. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromothiophen-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-bromothiophen-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring provides additional stability and reactivity, enabling the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorothiophen-3-yl)propanamide
  • 3-Amino-3-(4-fluorothiophen-3-yl)propanamide
  • 3-Amino-3-(4-iodothiophen-3-yl)propanamide

Uniqueness

3-Amino-3-(4-bromothiophen-3-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry and drug design .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

3-amino-3-(4-bromothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11)

InChI Key

SNGWIPALYCLVKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C(CC(=O)N)N

Origin of Product

United States

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